molecular formula C18H16N4 B2510674 (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile CAS No. 144581-44-2

(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2510674
CAS No.: 144581-44-2
M. Wt: 288.354
InChI Key: DDJMEYOEXGBIQR-SDNWHVSQSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a nitrile-containing enamine derivative with a benzimidazole core and a 3,5-dimethylphenyl substituent. The (2E)-configuration of the double bond ensures planarity, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJMEYOEXGBIQR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 3,5-dimethylaniline to introduce the amino group.

    Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile moiety through a Knoevenagel condensation reaction between the substituted benzimidazole and an appropriate nitrile compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the amino group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring or the aromatic amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Antimicrobial Properties

Benzimidazole derivatives have been reported to exhibit significant antimicrobial activity. Studies have demonstrated that compounds similar to (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile possess activity against various bacterial strains and fungi. For instance, derivatives like 2-mercaptobenzimidazole have shown promising results against Gram-positive and Gram-negative bacteria as well as fungal species .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMIC (µM)Target Organisms
N11.27Gram-positive bacteria
N81.43Gram-negative bacteria
N184.53Fungal strains

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been a focal point in recent research. Compounds derived from benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation, particularly against colorectal carcinoma cell lines (HCT116). For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their activity, and disrupting cellular processes.

Comparison with Similar Compounds

Structural Analog 1: (2E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile

Key Differences :

  • Core Structure : Replaces the benzimidazole group with a purine moiety.
  • Substituents : Features a 4-methoxyphenyl group instead of 3,5-dimethylphenyl.
  • Molecular Weight : 411.459 g/mol (C₂₃H₂₁N₇O) vs. ~380–390 g/mol (estimated for the target compound, assuming C₂₀H₁₈N₆).

Research Findings :

  • Docking Performance : Exhibited a docking score of –11.63 kcal/mol and an RMSD of 0.559 Å when bound to HIV reverse transcriptase (PDB: 4I2P), indicating high precision in target binding .
  • Binding Affinity : The purine core and methoxy group likely enhance hydrogen bonding and hydrophobic interactions compared to benzimidazole derivatives.

Structural Analog 2: (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Key Differences :

  • Configuration : (2Z)-isomer with a sulfonyl group instead of benzimidazole.
  • Substituents : 3,5-dichlorophenyl and 4-methylbenzenesulfonyl groups.
  • Physicochemical Properties : Higher lipophilicity due to chlorine atoms and sulfonyl group.

Research Findings :

  • Synthetic Utility : Manufactured by SynHet as a high-purity pharmaceutical intermediate (>99% purity, ISO 9001-certified) .
  • Bioactivity : Chlorine substituents may improve membrane permeability but reduce solubility compared to dimethylphenyl analogs.

Structural Analog 3: Generic Benzimidazole-Based Nitriles

General Trends :

  • Electron-Withdrawing Groups : Nitriles enhance stability and participate in dipole interactions.
  • Aromatic Substituents : 3,5-Dimethylphenyl provides steric bulk and moderate electron-donating effects, contrasting with dichlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups in analogs.

Data Table: Comparative Analysis

Property Target Compound Analog 1 (Purine Derivative) Analog 2 (Sulfonyl Derivative)
Core Structure Benzimidazole Purine Sulfonyl/Z-alkene
Substituents 3,5-Dimethylphenyl 4-Methoxyphenyl 3,5-Dichlorophenyl
Molecular Weight (g/mol) ~380–390 (estimated) 411.459 395.3 (calculated)
Docking Score (kcal/mol) Not reported –11.63 Not reported
Solubility Likely moderate (polar nitrile group) Lower (bulky purine) Low (lipophilic Cl/sulfonyl)
Synthetic Accessibility Moderate Complex (multi-step purine synthesis) High (commercially available)

Critical Analysis of Structural and Functional Differences

  • Benzimidazole vs.
  • Substituent Effects : The 3,5-dimethylphenyl group balances steric hindrance and hydrophobicity, contrasting with the electron-rich 4-methoxyphenyl (Analog 1) or electron-poor 3,5-dichlorophenyl (Analog 2).
  • Configuration Impact : The (2E)-configuration in the target compound and Analog 1 ensures optimal alignment for binding, while the (2Z)-isomer in Analog 2 may alter binding pocket compatibility.

Biological Activity

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and immunomodulatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N4\text{C}_{17}\text{H}_{18}\text{N}_{4}

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

Cell Line IC50 (µM) Assay Type
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These results suggest that the compound is more effective in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its potential for further development as an antitumor agent .

Antibacterial Activity

In addition to its antitumor properties, the compound has demonstrated antibacterial activity against various bacterial strains. The presence of the benzimidazole core is known to enhance the interaction with bacterial DNA, leading to inhibition of bacterial growth.

Case Study: Antibacterial Efficacy
A study evaluating several benzimidazole derivatives found that those with structural similarities to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Immunomodulatory Effects

Immunomodulation is another area where this compound shows promise. Research has indicated that benzimidazole derivatives can modulate immune responses by targeting specific ATPases involved in T cell activation.

Mechanism of Action
BMT-1, a derivative related to the compound , was shown to inhibit H+/K+-ATPases in activated T cells, leading to intracellular acidification and reduced T cell proliferation. This suggests that similar derivatives could be explored for their immunomodulatory potential .

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